molecular formula C13H21ClO4Si B14568302 [(4-Chlorophenoxy)methyl](triethoxy)silane CAS No. 61463-98-7

[(4-Chlorophenoxy)methyl](triethoxy)silane

Cat. No.: B14568302
CAS No.: 61463-98-7
M. Wt: 304.84 g/mol
InChI Key: CIZNFCFLYGCNBE-UHFFFAOYSA-N
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Description

(4-Chlorophenoxy)methylsilane is an organosilicon compound with the molecular formula C13H21ClO4Si. This compound is characterized by the presence of a chlorophenoxy group attached to a silicon atom through a methylene bridge, with three ethoxy groups also bonded to the silicon. It is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenoxy)methylsilane typically involves the reaction of 4-chlorophenol with chloromethyltriethoxysilane. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like toluene and a temperature range of 60-80°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of (4-Chlorophenoxy)methylsilane is scaled up using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters helps in achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenoxy)methylsilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding alcohols or ketones.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acidic/basic solutions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed

    Hydrolysis: Silanols and siloxanes.

    Substitution: Substituted phenoxy silanes.

    Oxidation: Alcohols or ketones derived from the methylene bridge.

Scientific Research Applications

(4-Chlorophenoxy)methylsilane finds applications in various fields:

    Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: Utilized in drug delivery systems and as a component in medical coatings.

    Industry: Applied in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of (4-Chlorophenoxy)methylsilane primarily involves its ability to form covalent bonds with various substrates through the hydrolysis and condensation of its ethoxy groups. This results in the formation of siloxane bonds, which impart stability and durability to the modified surfaces. The chlorophenoxy group can also interact with specific molecular targets, enhancing the compound’s functionality in various applications.

Comparison with Similar Compounds

Similar Compounds

    Triethoxysilane: Similar in structure but lacks the chlorophenoxy group, making it less reactive in certain applications.

    Triethoxy(octyl)silane: Contains an octyl group instead of a chlorophenoxy group, leading to different hydrophobic properties.

    Glycidoxypropyl trimethoxysilane: Contains a glycidoxy group, which provides different reactivity and applications compared to (4-Chlorophenoxy)methylsilane.

Uniqueness

(4-Chlorophenoxy)methylsilane is unique due to the presence of the chlorophenoxy group, which imparts specific reactivity and functionality not found in other similar silanes. This makes it particularly useful in applications requiring strong adhesion and chemical resistance.

Properties

CAS No.

61463-98-7

Molecular Formula

C13H21ClO4Si

Molecular Weight

304.84 g/mol

IUPAC Name

(4-chlorophenoxy)methyl-triethoxysilane

InChI

InChI=1S/C13H21ClO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3

InChI Key

CIZNFCFLYGCNBE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](COC1=CC=C(C=C1)Cl)(OCC)OCC

Origin of Product

United States

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